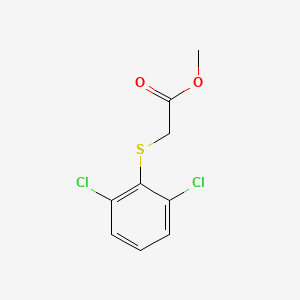

Methyl 2-(2,6-dichlorophenyl)sulfanylacetate

Description

Properties

IUPAC Name |

methyl 2-(2,6-dichlorophenyl)sulfanylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O2S/c1-13-8(12)5-14-9-6(10)3-2-4-7(9)11/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVMFKJNFTDWVBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1=C(C=CC=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2,6-dichlorophenyl)sulfanylacetate typically involves the reaction of 2,6-dichlorothiophenol with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,6-dichlorophenyl)sulfanylacetate undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran (THF) under reflux.

Substitution: Amines or thiols; reactions are usually conducted in polar solvents like DMF or DMSO at elevated temperatures.

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Corresponding alcohol.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(2,6-dichlorophenyl)sulfanylacetate is utilized in several scientific research fields:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Employed in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-(2,6-dichlorophenyl)sulfanylacetate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Methyl (2,6-Dichlorophenyl)acetate

- Molecular Formula : C₉H₈Cl₂O₂

- CAS No.: 6575-24-2

- Key Differences: Functional Group: Replaces the sulfanyl (-S-) group with a methylene (-CH₂-) bridge. Applications: Used as an intermediate in synthesizing antihypertensive agents like Guanfacine (CAS 29110-47-2) .

Sodium Diclofenac

- Molecular Formula : C₁₄H₁₀Cl₂NNaO₂

- CAS No.: 15307-79-6 (parent compound)

- Key Differences: Core Structure: Contains a 2,6-dichlorophenylamino group linked to a phenylacetic acid backbone. Functional Groups: Carboxylate (-COO⁻Na⁺) instead of sulfanylacetate ester. Bioactivity: Sodium Diclofenac is a nonsteroidal anti-inflammatory drug (NSAID), targeting cyclooxygenase enzymes, whereas the sulfanylacetate ester’s biological targets remain unexplored .

Clonidine Hydrochloride

- Molecular Formula : C₉H₁₀Cl₂N₃·HCl

- CAS No.: 4205-91-8

- Key Differences :

Sulfonylurea Herbicides (e.g., Metsulfuron Methyl Ester)

- Example : Metsulfuron Methyl Ester (C₁₄H₁₅N₅O₆S)

- CAS No.: 74223-64-6

- Key Differences: Functional Groups: Contains a sulfonylurea bridge (-SO₂-NH-C(=O)-NH-) and triazine ring, unlike the sulfanylacetate group. Applications: Herbicidal activity via acetolactate synthase inhibition.

Physicochemical and Structural Analysis

Table 1: Comparative Data of Key Compounds

| Compound | Molecular Formula | CAS No. | Functional Groups | Key Applications |

|---|---|---|---|---|

| Methyl 2-(2,6-dichlorophenyl)sulfanylacetate | C₉H₈Cl₂O₂S | Not Provided | Sulfanylacetate ester | Research intermediate |

| Methyl (2,6-Dichlorophenyl)acetate | C₉H₈Cl₂O₂ | 6575-24-2 | Phenylacetate ester | Pharmaceutical synthesis |

| Sodium Diclofenac | C₁₄H₁₀Cl₂NNaO₂ | 15307-79-6 | Phenylacetic acid carboxylate | NSAID |

| Clonidine Hydrochloride | C₉H₁₀Cl₂N₃·HCl | 4205-91-8 | Imidazoline-dichlorophenyl | Antihypertensive agent |

| Metsulfuron Methyl Ester | C₁₄H₁₅N₅O₆S | 74223-64-6 | Sulfonylurea-triazine | Herbicide |

Structural Influences on Bioactivity

- 2,6-Dichlorophenyl Group : Common in Clonidine and Sodium Diclofenac, this moiety enhances binding to hydrophobic pockets in biological targets (e.g., ion channels or enzymes) .

- Sulfur-Containing Groups : Sulfanyl (-S-) in the target compound may confer nucleophilicity, influencing reactivity in synthesis. In contrast, sulfonyl groups in herbicides enhance electrophilicity and enzyme inhibition .

Hydrogen Bonding and Solubility

- The sulfanylacetate ester’s thioether (-S-) group participates in weaker hydrogen bonding compared to the carboxylate in Sodium Diclofenac, reducing aqueous solubility .

- Crystallography tools like SHELX and ORTEP-3 (used in structural studies of analogs) could elucidate packing motifs and stability .

Biological Activity

Methyl 2-(2,6-dichlorophenyl)sulfanylacetate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of approximately 251.14 g/mol. The compound features a dichlorophenyl group that enhances its lipophilicity, allowing for better penetration into biological membranes.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially leading to inhibition or modification of their activity. This interaction may result in various biological effects, including antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting their growth. The compound's mechanism may involve disruption of microbial cell membranes or interference with critical enzymatic pathways.

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Studies suggest that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. The dichlorophenyl moiety is believed to play a crucial role in enhancing the compound's efficacy against cancer cells by improving its interaction with cellular targets.

Research Findings and Case Studies

A variety of studies have explored the biological activities of this compound:

- Study on Antimicrobial Activity : A study conducted by Saleem et al. demonstrated that the compound effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be significantly lower than those for standard antibiotics, suggesting its potential as an alternative antimicrobial agent .

- Anticancer Evaluation : In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance, treatment with this compound resulted in a dose-dependent decrease in cell viability in human breast cancer cells (MCF-7), with IC50 values indicating potent anticancer activity .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 2-(2,6-dichlorophenyl)sulfanylacetate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or thiol-esterification. For example, under nitrogen atmosphere, coupling 2,6-dichlorobenzenethiol with methyl bromoacetate in DMF at 60–80°C for 6–12 hours typically yields the product. Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) improves purity. Reaction optimization should focus on solvent choice (polar aprotic solvents enhance reactivity), stoichiometric ratios (1:1.2 thiol to ester), and inert conditions to prevent oxidation .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR confirm the presence of the sulfanylacetate moiety (e.g., singlet for methyl ester at ~3.6 ppm, aromatic protons at 7.2–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] at m/z 295.0 for CHClOS).

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies purity (>98%) and identifies impurities (e.g., unreacted thiol or ester by-products) .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability studies show the compound is sensitive to light and moisture. Storage in amber vials under argon at −20°C prevents degradation. Accelerated stability testing (40°C/75% RH for 4 weeks) with periodic HPLC analysis quantifies degradation products (e.g., hydrolysis to 2-(2,6-dichlorophenyl)sulfanylacetic acid) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic environments?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron density of the sulfanyl group and ester carbonyl. Fukui indices identify nucleophilic attack sites (e.g., sulfur atom). Molecular dynamics simulations in solvents like DMF predict solvation effects on reaction pathways .

Q. How can by-products from its synthesis be identified and minimized?

- Methodological Answer : Common by-products include disulfide dimers (from thiol oxidation) and methyl 2-(2,6-dichlorophenyl)sulfinylacetate (partial oxidation). LC-MS/MS or GC-MS with fragmentation patterns distinguishes these. Reductive agents (e.g., DTT) or strict inert conditions (N/glovebox) suppress disulfide formation. Catalytic scavengers (e.g., polymer-bound thiophiles) remove excess thiol .

Q. What strategies enable the study of its biological activity in cell-based assays?

- Methodological Answer :

- Cytotoxicity Assays : Treat HepG2 or HEK293 cells with 1–100 µM compound for 24–72 hours; assess viability via MTT or Alamar Blue .

- Apoptosis Induction : Flow cytometry (Annexin V/PI staining) and caspase-3/7 activity assays quantify apoptotic pathways.

- Metabolic Stability : Microsomal incubation (human liver microsomes) with LC-MS analysis identifies oxidative metabolites (e.g., sulfoxide derivatives) .

Q. How can X-ray crystallography resolve its solid-state structure, and what challenges arise during refinement?

- Methodological Answer : Single crystals grown via slow evaporation (ethanol/water) are analyzed using SHELX software. Challenges include weak diffraction due to flexible ester groups or disorder in the dichlorophenyl ring. Anisotropic refinement and TWINABS for handling twinned data improve resolution. Hydrogen bonding networks (e.g., C=O⋯H-S interactions) are mapped using OLEX2 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.